molecular formula C13H18N2O4S B1415081 2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid CAS No. 1040343-07-4

2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid

Cat. No.: B1415081
CAS No.: 1040343-07-4
M. Wt: 298.36 g/mol
InChI Key: SRZJTNSAWYYLAF-UHFFFAOYSA-N
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Description

2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid is a benzoic acid derivative featuring a methyl substituent at the 2-position of the aromatic ring and a 4-methylpiperazine-1-sulfonyl group at the 5-position. This compound is structurally characterized by a sulfonamide linkage connecting the benzoic acid core to the 4-methylpiperazine moiety, a heterocyclic amine.

Properties

IUPAC Name

2-methyl-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-10-3-4-11(9-12(10)13(16)17)20(18,19)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZJTNSAWYYLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzoic acid and 4-methylpiperazine.

    Sulfonylation Reaction: The key step involves the sulfonylation of 2-methylbenzoic acid with a sulfonyl chloride derivative of 4-methylpiperazine. This reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated equipment and reactors helps in maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives of the benzoic acid ring.

Scientific Research Applications

2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes or receptors. The piperazine moiety may enhance the compound’s ability to cross biological membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoic Acid Core

2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid (CAS: 326889-54-7)
  • Structural Difference : Replaces the methyl group at the 2-position with a methoxy (-OCH₃) group and substitutes the 4-methylpiperazine with 4-methylpiperidine.
  • Piperidine (a six-membered ring with one nitrogen atom) lacks the secondary amine present in piperazine, reducing hydrogen-bonding capacity and basicity.
  • Physicochemical Data: Molecular formula C₁₄H₁₉NO₅S, molecular weight 313.4 g/mol, purity 95% .
2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid (CAS: 380193-38-4)
  • Structural Difference : Features a chlorine atom at the 2-position and a phenyl-substituted piperazine at the 5-position.
  • Impact :
    • The chlorine atom enhances electronegativity, increasing acidity (predicted pKa = 2.45) compared to the methyl group in the target compound.
    • The phenyl group on piperazine introduces steric bulk and lipophilicity, likely reducing aqueous solubility.
  • Physicochemical Data : Molecular formula C₁₇H₁₇ClN₂O₄S, molecular weight 380.85 g/mol, density 1.439 g/cm³ .

Variations in the Heterocyclic Moiety

3-(4-Methylpiperazin-1-yl)benzoic acid (CAS: 215309-01-6)
  • Structural Difference : Lacks the sulfonyl group, directly attaching the 4-methylpiperazine to the benzoic acid core.
  • Impact :
    • Absence of the sulfonamide linkage reduces molecular weight (220.26 g/mol) and polarity.
    • Higher melting point (187–190°C) suggests greater crystalline stability compared to sulfonamide-containing analogs .
2-[4-(4-Acetylphenyl)piperazin-1-yl]-5-[(4-methylbenzenesulfonyl)amino]benzoic acid
  • Structural Difference : Incorporates an acetylphenyl group on the piperazine and a sulfonamide-linked toluene group.
  • Increased molecular complexity may affect metabolic stability .

Perfluorinated Derivatives

Several perfluorinated analogs (e.g., CAS 68568-54-7) feature fluorinated alkyl chains attached via sulfonyl groups. These compounds exhibit extreme hydrophobicity and chemical stability due to fluorine’s electronegativity, making them distinct from the non-fluorinated target compound .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) pKa (Predicted)
2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid C₁₃H₁₇N₃O₄S* ~327.4 N/A N/A
2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid C₁₄H₁₉NO₅S 313.4 N/A N/A
2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid C₁₇H₁₇ClN₂O₄S 380.85 N/A 2.45
3-(4-Methylpiperazin-1-yl)benzoic acid C₁₂H₁₆N₂O₂ 220.26 187–190 N/A

*Calculated based on structural formula.

Discussion of Structural Impacts

  • Electron-Withdrawing Groups : Sulfonyl and chlorine substituents increase acidity, enhancing solubility in basic environments.
  • Heterocyclic Moieties : Piperazine derivatives generally exhibit higher basicity and hydrogen-bonding capacity than piperidine analogs, influencing pharmacokinetics.
  • Steric Effects : Bulky groups (e.g., phenyl, acetyl) reduce membrane permeability but may improve target specificity.

Biological Activity

Overview

2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid is a compound belonging to the benzoic acid class, characterized by a methyl group at the second position and a sulfonyl group linked to a 4-methylpiperazine moiety at the fifth position. This unique structure suggests potential biological activities, especially in pharmacological applications. The compound's interactions at the molecular level and its effects on various biological systems are of significant interest in both medicinal chemistry and biochemistry.

The biological activity of 2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group is known to participate in biochemical reactions, potentially modulating enzyme activities or inhibiting specific pathways. The piperazine moiety enhances the compound's ability to penetrate biological membranes, facilitating its interaction with intracellular targets.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in many solid tumors. Inhibitors of CAIX have shown promise in cancer therapy due to their role in tumor growth and metastasis .

Research Findings

Recent studies have explored the binding affinities of various derivatives of benzoic acids, including 2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid, towards CAIX. One study reported a dissociation constant (KdK_d) of 0.12 nM for a related compound, indicating high specificity and potential for therapeutic use in oncology .

Table 1: Binding Affinities of Related Compounds to CAIX

Compound NameKdK_d (nM)Selectivity Ratio
Compound A0.12>100
Compound B0.25>50
2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acidTBDTBD

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of sulfonamide compounds for their inhibitory effects on CAIX. These compounds demonstrated significant binding affinities and selectivity towards CAIX compared to other carbonic anhydrase isozymes, suggesting their potential as anticancer agents .

Case Study Summary

  • Objective : Evaluate the efficacy of sulfonamide derivatives in inhibiting CAIX.
  • Methodology : Fluorescent thermal shift assays were used to assess binding affinities.
  • Results : Several compounds exhibited high selectivity for CAIX with low KdK_d values, indicating potential for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid
Reactant of Route 2
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2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid

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